molecular formula C16H18N2O6S B403230 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide CAS No. 93020-33-8

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B403230
CAS No.: 93020-33-8
M. Wt: 366.4g/mol
InChI Key: FZJBOEPGCLNCTI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-sulfamoylphenyl)benzamide (CAS: 93020-33-8) is a chemical compound supplied for industrial and scientific research purposes . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should occur in a well-ventilated area, and personnel should wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin, eyes, and dust formation . While a specific safety classification for this substance is not fully established, recommended first-aid measures include moving to fresh air if inhaled, washing with soap and water after skin contact, rinsing the eyes thoroughly for at least 15 minutes, and seeking medical attention for all exposures . For fire-fighting, suitable media include dry chemical, carbon dioxide, or alcohol-resistant foam . Structurally, this molecule belongs to a class of compounds featuring a trimethoxybenzamide moiety, a scaffold present in various pharmacologically active agents. For instance, the related compound troxipide (3,4,5-Trimethoxy-N-(piperidin-3-yl)benzamide) is a known gastroprotective drug that fortifies the gastric mucosal barrier and exhibits anti-inflammatory properties . Furthermore, other trimethoxybenzamide derivatives have been investigated as novel resveratrol analogs, demonstrating promising biological activity such as the inhibition of ribonucleotide reductase in human promyelocytic leukemia cells, suggesting potential avenues for anticancer research . Researchers are encouraged to explore the specific properties and potential applications of this compound in their own scientific investigations.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-11-4-6-12(7-5-11)25(17,20)21/h4-9H,1-3H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJBOEPGCLNCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid is refluxed with excess thionyl chloride at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.

Step 2: Coupling with 4-Sulfamoylaniline

The acyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of 4-sulfamoylaniline and Et₃N. The mixture is stirred for 6–8 hours, followed by aqueous workup to isolate the product.

Advantages:

  • Minimizes side products like sulfonamide hydrolysis.

  • Enables precise stoichiometric control.

Characterization Data:

  • Melting Point: 198–202°C (lit. 199–201°C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.02 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 6.98 (s, 2H, Ar-H), 3.88 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃).

Lewis Acid-Catalyzed Reactions for Enhanced Efficiency

Recent patents describe the use of Lewis acids like anhydrous AlCl₃ to catalyze benzamide formation. Although initially developed for amidine synthesis, this method has been adapted for this compound.

Procedure:

  • Substrates: Benzonitrile derivatives and 4-aminobenzenesulfonamide.

  • Catalyst: AlCl₃ (1 equivalent).

  • Conditions: 160–180°C for 30 minutes under solvent-free conditions.

Workup:
The molten reaction mass is quenched in dilute HCl, filtered, and neutralized with NaOH to pH 9–10. The precipitate is recrystallized from 96% ethanol.

Key Considerations:

  • High temperatures may degrade trimethoxy groups, necessitating careful thermal control.

  • Yields (~70%) are comparable to traditional methods but require rigorous purification.

Analytical and Spectral Validation

Robust characterization is critical for confirming structural integrity:

Table 1: Key Spectral Data for this compound

TechniqueData
FTIR (cm⁻¹) 3320 (N-H stretch), 1665 (C=O amide), 1340, 1160 (S=O symmetric/asymmetric)
¹³C NMR (DMSO-d₆) δ 167.2 (C=O), 153.1–108.4 (aromatic carbons), 56.1–55.8 (OCH₃)
X-ray Diffraction Monoclinic crystal system, space group P2₁/c, hydrogen-bonded ribbons via N-H⋯O interactions.

Elemental Analysis:

  • Calculated for C₁₆H₁₈N₂O₆S: C 52.45%, H 4.95%, N 7.65%.

  • Observed: C 52.32%, H 4.88%, N 7.59% .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in several cancer types, including breast cancer. Compounds with similar structures demonstrated selective inhibition against cancer cell lines such as MDA-MB-231 and MCF-7, with some derivatives showing IC50 values as low as 10.93 nM against carbonic anhydrase IX .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (nM)Selectivity
4eMDA-MB-23110.93High
4gMCF-725.06Moderate
4hNormal Cells>100High

Antibacterial Properties

The compound also exhibits antibacterial activity. Studies have shown that related sulfonamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds like 4g and 4h showed substantial inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL .

Table 2: Antibacterial Efficacy of Sulfonamide Derivatives

CompoundBacteriaInhibition (%)
4eS. aureus80.69
4gK. pneumonia79.46
4hS. aureus68.30

Carbonic Anhydrase Inhibition

The mechanism of action for the anticancer effects of these compounds is primarily through the inhibition of carbonic anhydrase IX. Molecular docking studies suggest that these compounds bind effectively to the active site of the enzyme, which is crucial for maintaining pH homeostasis in tumors . The selectivity for CA IX over CA II indicates potential for reduced side effects in normal tissues.

Induction of Apoptosis

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells significantly more than in normal cells. For instance, compound 4e increased annexin V-FITC positive apoptotic cells by a factor of 22 compared to controls . This suggests that such compounds could be developed into targeted cancer therapies.

Clinical Relevance

Recent studies have highlighted the relevance of sulfonamide derivatives in clinical settings, particularly in combination therapies for cancer treatment. The ability to selectively target cancer cells while sparing normal cells enhances their therapeutic index.

Development of New Derivatives

Ongoing research focuses on modifying the chemical structure of existing compounds to enhance their efficacy and reduce toxicity. For example, altering substituents on the benzamide ring has been shown to affect both antibacterial and anticancer activities significantly .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituent Variations

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide
  • Structural Differences : The sulfamoylphenyl group is replaced with a 2-nitrophenyl moiety.
  • Physicochemical Properties :
    • Higher clogP (3.8 vs. 3.2 for the sulfamoyl derivative) due to the nitro group’s electron-withdrawing nature, reducing aqueous solubility .
    • Lipophilic Efficiency (LipE) is lower (4.5 vs. 5.1), indicating reduced balance between potency and lipophilicity .
  • Biological Activity : Exhibits moderate P-gp inhibitory activity (IC₅₀ = 1.4 µM) compared to the sulfamoyl analog, which shows stronger inhibition (IC₅₀ < 1 µM) due to enhanced hydrogen bonding with the sulfamoyl group .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
  • Structural Differences : Bromine replaces the sulfamoyl group.
  • Crystallographic Data : The bromine atom participates in weaker halogen bonding compared to the sulfamoyl group’s hydrogen-bonding capacity, leading to less stable protein-ligand interactions .
  • Synthetic Route : Prepared via Friedel-Crafts acylation, similar to sulfamoyl derivatives, but with 4-bromoaniline as the amine source .
3,4,5-Trimethoxy-N-(3-piperidyl)benzamide (KU-54)
  • Structural Differences : A piperidine ring replaces the sulfamoylphenyl group.
  • Biological Activity : Demonstrates antiulcer activity by enhancing gastric mucosa respiration in rats, a mechanism distinct from the sulfamoyl derivative’s anti-inflammatory or P-gp inhibition .

Modifications to the Trimethoxy Aromatic Ring

Desmethylated Analogs
  • Example : 3,4-Dihydroxy-5-methoxy-N-(4-sulfamoylphenyl)benzamide.
  • Impact : Removal of one methoxy group reduces clogP by ~0.5 units, improving solubility but decreasing membrane permeability .
  • Activity : Reduced P-gp inhibition (IC₅₀ = 5.2 µM) due to loss of hydrophobic interactions .
Ether-Linked Derivatives
  • Example : 3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyrid-4-yl)benzamide (Roflumilast).
  • Activity : A potent PDE4 inhibitor (IC₅₀ = 0.8 nM), highlighting how ether substituents can enhance enzymatic targeting compared to methoxy groups .

Sulfonamide-Based Analogs

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • Structural Differences : A chloro-methoxybenzamide linked to a sulfamoylphenethyl group.

Data Tables

Research Findings and Implications

  • Sulfamoyl vs. Nitro Groups : The sulfamoyl group’s hydrogen-bonding capacity enhances P-gp inhibition compared to nitro-substituted analogs, making it superior for overcoming multidrug resistance .
  • Trimethoxy Ring Stability : Full methylation of the benzamide ring is critical for maintaining clogP values optimal for blood-brain barrier penetration, as seen in PDE4 inhibitors like roflumilast .
  • Synthetic Flexibility : The amide bond formation via benzoyl chloride and aniline derivatives is a versatile route for generating diverse analogs, as demonstrated in multiple studies .

Biological Activity

3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a sulfamoyl group attached to a benzamide structure , which is known to influence its biological properties. The presence of three methoxy groups enhances its lipophilicity and may facilitate its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, effectively blocking enzyme active sites. This mechanism has been observed in various studies where similar compounds demonstrated inhibition of carbonic anhydrase and other key enzymes involved in metabolic pathways .
  • Receptor Modulation : The compound may interact with cell surface receptors, altering signal transduction pathways. This modulation can lead to changes in cellular responses relevant to disease states such as cancer and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against melanoma and breast cancer cell lines.
  • Mechanism : It disrupts the folate cycle by inhibiting dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis necessary for DNA replication .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro assays revealed that it significantly reduces bacterial viability without notable cytotoxicity to mammalian cells .

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction) in MDA-MB-231 breast cancer cells after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased annexin V-FITC positivity .
  • Antimicrobial Activity : In another study, the compound exhibited potent antibacterial activity with an IC50 value comparable to established antibiotics. It inhibited biofilm formation by S. aureus by over 80%, showcasing its potential as a therapeutic agent against biofilm-associated infections .

Data Table

Biological ActivityAssessed Cell LineIC50 ValueMechanism of Action
AnticancerMDA-MB-231 (Breast Cancer)10 µMInduction of apoptosis
AntimicrobialMRSA5 µg/mLInhibition of bacterial growth
Enzyme InhibitionCarbonic Anhydrase1.55 μMCompetitive inhibition

Q & A

Q. What established synthetic routes are used to prepare 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide?

Methodological Answer: A common approach involves coupling 3,4,5-trimethoxybenzoic acid derivatives with 4-sulfamoylaniline via amide bond formation. For example:

  • Step 1: Activate the carboxylic acid group (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester.
  • Step 2: React with 4-sulfamoylaniline under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 3: Purify via column chromatography or recrystallization.
    Key quality control steps include NMR (to confirm substitution patterns) and HPLC for purity .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms methoxy group positions, sulfamoyl substitution, and benzamide backbone. Aromatic protons in the 6.5–8.5 ppm range are typical .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., exact mass for C17H18N2O6S: 378.09 g/mol).
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks. Challenges include low solubility; co-crystallization with DMSO may improve outcomes .

Q. What are the primary biochemical targets associated with this compound?

Methodological Answer:

  • P-glycoprotein (P-gp): Inhibitory activity (IC50 1.4–20 µM) is measured via calcein-AM efflux assays in multidrug-resistant cell lines (e.g., Caco-2). Methoxy groups enhance hydrophobic interactions with P-gp .
  • KATP Channels: Related sulfamoylbenzamides activate Kir6.2/SUR1 channels in patch-clamp assays. Target validation requires siRNA knockdown or knockout models .
  • Nuclear Receptors: Analogous trimethoxybenzamides antagonize GPER and ERα/β in breast cancer models (IC50 ~10 nM) .

Advanced Research Questions

Q. How can structural modifications optimize P-gp inhibitory potency and reduce off-target effects?

Methodological Answer:

  • Approach 1: Vary substituents on the sulfamoylphenyl group (e.g., electron-withdrawing groups like nitro or chloro) to enhance binding to P-gp’s transmembrane domains.
  • Approach 2: Desmethylate methoxy groups to reduce metabolic instability while retaining activity (e.g., 4-hydroxy-3,5-dimethoxy analogs show improved solubility) .
  • Validation: Use MDCK-MDR1 monolayers for permeability/efflux ratio comparisons.

Q. How to resolve contradictions in reported IC50 values across studies?

Methodological Answer:

Study IC50 (µM) Cell Line Assay Conditions
A 1.4–20Caco-248h incubation, 10% FBS
B 5.8HEK293-Kir6.21h pre-treatment, no serum
Key Factors:
  • Serum proteins (e.g., albumin) may sequester compounds, reducing effective concentrations.
  • Assay duration impacts compound stability and metabolite formation.
  • Validate using orthogonal methods (e.g., radioligand binding vs. functional assays) .

Q. What computational strategies predict interactions with targets like SUR1 or ERα?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to SUR1’s nucleotide-binding domains (PDB: 6BAA). Trimethoxy groups show π-π stacking with Phe138 .
  • MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with sulfamoyl groups.
  • QSAR Models: Correlate substituent electronegativity with logP and IC50 values to guide synthesis .

Q. How to address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test DMSO/water mixtures or tert-butanol for slow evaporation.
  • Co-crystallization: Add small molecules (e.g., adenosine analogs) to stabilize SUR1-bound conformations.
  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution data. Refine with SHELXL, prioritizing anisotropic displacement parameters for methoxy groups .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics: Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0–24h for LC-MS/MS analysis. Monitor sulfamoyl group glucuronidation.
  • Toxicity: 28-day repeat-dose study in mice (OECD 407). Histopathology focuses on renal sulfonamide crystallization risks.
  • BBB Penetration: Use wild-type vs. Mdr1a/b(−/−) mice to assess P-gp-mediated efflux .

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